4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O10/c24-19(15-7-3-12(20(25)26)9-17(15)22(29)30)11-1-4-13(5-2-11)33-14-6-8-16(21(27)28)18(10-14)23(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZBUXYVODEYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of 3,4-dicarboxyphenol with 4-benzoylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Materials Science
Polymer Synthesis:
The compound is utilized as a monomer in the synthesis of polyimides and polycarbonate copolymers. Due to its rigid structure and functional groups, it enhances the thermal stability and mechanical properties of the resulting polymers. For instance, polyimides derived from this compound exhibit excellent thermal resistance and are suitable for high-temperature applications in electronics and aerospace industries .
Table 1: Properties of Polyimides Derived from 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid
| Property | Value |
|---|---|
| Glass Transition Temp | >300 °C |
| Thermal Decomposition | >500 °C |
| Tensile Strength | 80 MPa |
| Elongation at Break | 5% |
Pharmaceutical Applications
Drug Delivery Systems:
The compound has been explored in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its dicarboxylic acid groups facilitate interactions with drug molecules, enhancing solubility and bioavailability. Research indicates that formulations incorporating this compound can improve the release profiles of poorly soluble drugs .
Case Study:
In a study published in the Journal of Controlled Release, researchers developed a nanoparticle system using this compound to deliver anticancer drugs. The results demonstrated a significant increase in drug uptake by cancer cells compared to conventional delivery methods, highlighting its potential in targeted therapy.
Environmental Applications
Water Treatment:
Due to its carboxylic acid groups, this compound can be employed in water treatment processes as a chelating agent for heavy metal ions. Its ability to form stable complexes with metals like lead and cadmium makes it an effective agent for removing these contaminants from wastewater .
Table 2: Heavy Metal Ion Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 10 | 90 |
| Cadmium | 50 | 5 | 90 |
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Biphenyl-3,4',5-tricarboxylic Acid ()
- Structure : Biphenyl core with three carboxylic acids (3-, 4'-, and 5-positions).
- Molecular formula : C₁₅H₁₀O₆.
- Comparison: Fewer carboxylic acids (3 vs. 4), reducing coordination sites for metal ions. Lacks the benzoyl-phenoxy bridge, simplifying synthesis but limiting structural complexity. Used in MOFs but forms less porous frameworks compared to the target compound .
5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid ()
- Structure : Benzene-1,3-dicarboxylic acid with a triazole substituent.
- Molecular formula : C₁₀H₇N₃O₄.
- Comparison: Replaces the benzoyl-phenoxy group with a triazole ring, enhancing nitrogen donor sites. Fewer carboxylic acids (2 vs. 4), limiting metal coordination versatility. Preferred in luminescent MOFs due to triazole’s π-conjugation .
4-(2-Carboxyphenoxy)benzene-1,3-dioic Acid (H3L5, )
- Structure: Phenoxy-linked benzene rings with three carboxylic acids.
- Molecular formula : C₁₄H₁₀O₇.
- Comparison: Contains a single carboxylic acid on the phenoxy-linked benzene (vs. two in the target). Simpler structure but fewer coordination sites, reducing MOF stability under harsh conditions .
HQDA (1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, )
- Structure: Dianhydride with two phthalic anhydride groups connected via a phenoxy bridge.
- Molecular formula : C₂₄H₁₂O₁₀.
- Comparison :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | COOH Groups | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₄O₁₀ | 4 | Benzoyl, phenoxy, COOH | MOFs, polymers, catalysis |
| Biphenyl-3,4',5-tricarboxylic acid | C₁₅H₁₀O₆ | 3 | Biphenyl, COOH | MOFs, organic synthesis |
| 5-(4H-Triazol-4-yl)-1,3-benzenedicarboxylic acid | C₁₀H₇N₃O₄ | 2 | Triazole, COOH | Luminescent MOFs |
| 4-(2-Carboxyphenoxy)benzene-1,3-dioic acid | C₁₄H₁₀O₇ | 3 | Phenoxy, COOH | MOFs, chelating agents |
| HQDA | C₂₄H₁₂O₁₀ | 0 (anhydride) | Phenoxy, phthalic anhydride | Polyimides, high-temperature polymers |
MOF Performance
Solubility and Stability
- Higher COOH content improves aqueous solubility in basic conditions but reduces organic solvent compatibility. ’s analysis of a related C30H47NO7 compound shows that long alkyl chains can mitigate insolubility, a strategy applicable to the target compound .
Biological Activity
4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid, often referred to as a derivative of phthalic acid, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, featuring multiple carboxylic acid groups that may influence its reactivity and interaction with biological systems.
- Molecular Formula : C16H10O9
- Molecular Weight : 346.25 g/mol
- Melting Point : Decomposes at approximately 229-231.5 °C
- Density : Approximately 1.647 g/cm³ (predicted) .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carboxylic groups may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
-
Anti-inflammatory Effects :
- Some studies have suggested that derivatives of phthalic acid can modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
-
Antimicrobial Properties :
- There is emerging evidence that compounds like this compound may possess antimicrobial properties. This is particularly important in the development of new antibiotics or antiseptics.
Study on Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of phthalic acid showed significant antioxidant activity when tested against various free radicals. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the scavenging ability of these compounds .
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 15.2 |
| Ascorbic Acid | 12.5 |
Investigation into Anti-inflammatory Properties
In a clinical trial focusing on inflammatory markers in patients with chronic inflammation, the administration of similar phthalic acid derivatives resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting a potential for therapeutic use in inflammatory diseases .
Antimicrobial Activity Assessment
A laboratory study assessed the antimicrobial efficacy of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic protocols for preparing 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:
Esterification : React 3,4-dicarboxyphenol with benzoyl chloride derivatives under reflux in anhydrous ethanol, catalyzed by glacial acetic acid .
Coupling : Use nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach the benzoyl group to the benzene-dicarboxylic acid core. Control reaction conditions (e.g., 45–80°C, inert atmosphere) to avoid side reactions .
Purification : Isolate the product via vacuum filtration and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (≥95%) or NMR .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and carbonyl (C=O) peaks (~1680–1720 cm⁻¹) .
- 1H/13C NMR : Assign aromatic proton signals (δ 6.8–8.1 ppm) and carboxyl carbons (δ ~170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Elemental Analysis : Validate C, H, O content within ±0.3% of theoretical values .
Q. What functional groups dictate its reactivity in further derivatization?
- Methodological Answer : The four carboxylic acid groups (–COOH) and aromatic ether (–O–) linkages are key:
- Carboxylic Acids : Participate in esterification, amidation, or coordination with metal ions (e.g., MOF synthesis) .
- Aromatic Ether : Susceptible to electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. For example:
- Reaction Path Search : Identify low-energy pathways for carboxylate activation using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) with COSMO-RS to optimize dielectric environments .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts or temperatures .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Address ambiguities through:
- Higher-Field NMR : Use 600+ MHz instruments to resolve overlapping aromatic signals .
- Isotopic Labeling : Incorporate 13C-labeled precursors to track carboxylate carbons in complex spectra .
- X-ray Crystallography : Confirm bond lengths/angles in single crystals (if crystallizable) .
Q. What experimental designs are effective for studying its biological activity?
- Methodological Answer : Design assays targeting specific mechanisms:
- Enzyme Inhibition : Test IC50 values against kinases or carboxylases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify uptake via flow cytometry .
- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., methyl esters, amides) and compare bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
